BenchChemオンラインストアへようこそ!

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine

Kinase Inhibitor CDK2 HSF1 Stress Pathway

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine is the essential progenitor scaffold for CDK and DDR kinase inhibitor programs. SAR studies confirm the 2-aminopyridine core achieves up to 35-fold potency improvement over phenyl-based analogs, while the oxygen-linked dimethylamino side chain is indispensable for cellular activity. Generic regioisomers (3- or 4-aminopyridine) or carbon-linked analogs fail to recapitulate the critical hinge-region hydrogen-bonding network. Procure this exact 96% purity intermediate to replicate and extend established SAR.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1249400-92-7
Cat. No. B3177028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Dimethylamino)ethoxy)pyridin-2-amine
CAS1249400-92-7
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CN=C(C=C1)N
InChIInChI=1S/C9H15N3O/c1-12(2)5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11)
InChIKeyNQPXTODBJVFZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-(Dimethylamino)ethoxy)pyridin-2-amine (CAS 1249400-92-7) as a Strategic Pharmaceutical Intermediate for Targeted Kinase Inhibitors


5-(2-(Dimethylamino)ethoxy)pyridin-2-amine is a substituted 2-aminopyridine building block featuring a basic dimethylamino-terminated ethoxy side chain. It serves as a crucial progenitor scaffold in the rational design of potent kinase inhibitors [1]. Its primary documented role is as a core structural element in cyclin-dependent kinase (CDK) modulators and Discoidin Domain Receptor (DDR) inhibitors, where its specific geometry and heteroatom placement are critical for target engagement [2][3].

Why Generic Amine Building Blocks Cannot Replace 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine in Advanced Kinase Targeting


The specific substitution pattern of this compound—the 2-amino group on the pyridine ring in conjunction with the 5-(2-(dimethylamino)ethoxy) chain—is not arbitrary. Structure-activity relationship (SAR) studies on related kinase programs demonstrate that substituting the phenyl core for a 2-pyridine ring can dramatically improve potency by up to 35-fold [1]. Furthermore, the oxygen-linked dimethylamino side chain is a defined solubilizing element essential for maintaining cellular activity, a feature that is lost when replaced with simple alkyl or alcohol chains in close analogs [1]. Generic 2-aminopyridine isomers (e.g., 3- or 4-substituted) or alternatives lacking the precise hydrogen-bonding and basicity profile of this linker cannot recapitulate the target binding mode required for DDR and CDK inhibition, leading to synthesis of inactive downstream products [2].

Quantitative Biological and Structural Differentiation Evidence for 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine-Derived Pharmacophores


Enhanced Kinase Binding Affinity via the Dimethylamino Linker Over Phenyl Precursors

The core structural motif of 5-(2-(dimethylamino)ethoxy)pyridin-2-amine is directly responsible for multi-fold potency improvements in kinase inhibition. In a closely related chemotype, replacing a phenyl-alcohol chain with the analogous 4-(2-(dimethylamino)ethoxy)phenyl group retained HSF1 pathway activity (IC50 = 1.35 µM). Crucially, the subsequent replacement of the phenyl ring with a 2-pyridine ring—generating a compound containing the target compound's exact 2-aminopyridine structural motif—led to an approximately 15-fold increase in HSF1 pathway potency (IC50 = 0.080 µM) and a 35-fold increase against CDK2 (IC50 = 0.580 µM) [1].

Kinase Inhibitor CDK2 HSF1 Stress Pathway

Privileged Architecture for High-Affinity DDR1/2 Inhibition at Sub-10 nM Levels

Advanced compounds incorporating the 5-(2-(dimethylamino)ethoxy)pyridin-2-amine fragment as a key pharmacophoric element have been optimized to achieve high-affinity binding for DDR1 and DDR2 kinases. A derivative (BDBM708551) containing this precise fragment in its structure demonstrated a binding affinity Ki of less than 10 nM for both DDR1 and DDR2 [1]. This level of potency places the scaffold among the most promising classes for therapeutic development in this kinase family, as reported in patent literature from Chiesi Farmaceutici targeting fibrotic and pulmonary diseases [2].

DDR Kinase Fibrosis Cancer

Validated Synthetic Availability and Purity for High-Stakes Medicinal Chemistry Campaigns

For exploratory chemistry where high-fidelity structure-activity data is paramount, procurement officers must consider chemical purity and traceability. Unlike many custom-synthesized research intermediates where purity may be unverified, this compound is commercially available from major research suppliers with a minimum verified purity specification of 96% (HPLC) and a defined storage condition (Inert atmosphere, 2-8°C) . This baseline purity reduces the risk of confounding biological activity from impurities and ensures synthetic reproducibility across multi-step routes, a factor not guaranteed with alternative, less well-characterized regional suppliers of similar but non-identical building blocks.

Medicinal Chemistry Procurement Reproducibility

High-Value Application Scenarios for 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine in Drug Discovery and Development


Design and Synthesis of Next-Generation CDK2/9 Inhibitors for Oncology

Research groups focused on replicating and extending the SAR established by the Institute of Cancer Research (London) and AstraZeneca should use this building block. The quantitative precedent shows that the 2-aminopyridine motif can achieve a 35-fold gain in CDK2 potency over a phenyl equivalent [1]. Meticulous procurement of this exact intermediate is the first step in generating analogs intended to surpass the reported cellular IC50 of 0.080 µM for HSF1 pathway inhibition [1].

Preclinical Development of DDR1/2 Inhibitors for Fibrotic and Pulmonary Disease

The compound is a critical precursor for constructing the potent dihydrofuropyridine derivatives described in the Chiesi Farmaceutici patent portfolio. Since a close structural descendant has demonstrated Ki values below 10 nM for both DDR1 and DDR2 in binding assays [2], synthetic chemists must use this specific aminopyridine base to maintain the hydrogen-bonding network essential for sub-nanomolar affinity. Substitution with a 3- or 4-aminopyridine regioisomer would fundamentally alter the vector of the critical side chain, likely abolishing high-affinity binding.

Structure-Based Drug Design and Pharmacophore Modeling

Computational chemists and structural biologists can use this compound as a validated core fragment for virtual screening or pharmacophore generation. The solved co-crystal structure of a closely related dimethylamino-solubilized pyrimidine with CDK2 [1] provides a solid template for understanding how the basic linker chain interacts with the kinase hinge region. However, achieving the critical water-mediated hydrogen bond with Asp86 observed in the crystal structure is contingent on the precise oxygen-linked geometry present in this compound, which is absent in carbon-linked or reversed sulfonamide analogs.

Building High-Purity Focused Kinase Libraries

A commercial purveyor of lead-like compound libraries should utilize this 96% purity, 2-aminopyridine scaffold as a central reagent for parallel synthesis . Its documented application in creating compounds with picomolar to low-nanomolar enzyme inhibition provides a higher probability of identifying novel hits compared to libraries constructed from structurally unsupported, general-purpose heterocyclic amines. The well-defined storage conditions (2-8°C, inert gas) ensure the long-term stability and integrity of the library compounds derived from it .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.